2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a trifluoromethoxy phenyl group, and an acetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the amino and hydroxymethyl groups, and the final coupling with the trifluoromethoxy phenyl acetamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The trifluoromethoxy phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring and other functional groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and trifluoromethoxy phenyl acetamides. These compounds share structural features but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)26-11-3-1-9(2-4-11)21-13(25)8-27-14-20-5-10(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGJPJNQGLAHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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